molecular formula C4H6N2O2S B13116653 1-Methyl-1H-pyrazole-4-sulfinicacid

1-Methyl-1H-pyrazole-4-sulfinicacid

Cat. No.: B13116653
M. Wt: 146.17 g/mol
InChI Key: RFISORAXUJCRFW-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound. It is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s structure consists of a pyrazole ring with a methyl group at the 1-position and a sulfinic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-sulfinic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazoles can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods: Industrial production of 1-Methyl-1H-pyrazole-4-sulfinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfinic acid group, which can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid include oxidizing agents like bromine and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products: The major products formed from reactions involving 1-Methyl-1H-pyrazole-4-sulfinic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce sulfides.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-4-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-1H-pyrazole-4-sulfinic acid can be compared with other sulfur-containing pyrazoles, pyrazolines, and indazoles. These compounds share similar structural features but differ in their chemical reactivity and biological activities . For example, indazoles are benzo-fused pyrazoles with significant pharmacological activities, while pyrazolines are reduced forms of pyrazoles with distinct properties .

List of Similar Compounds:
  • 1-Methyl-1H-pyrazole-4-sulfonic acid
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • Pyrazolo[1,5-a]pyrimidine
  • Indazole

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

1-methylpyrazole-4-sulfinic acid

InChI

InChI=1S/C4H6N2O2S/c1-6-3-4(2-5-6)9(7)8/h2-3H,1H3,(H,7,8)

InChI Key

RFISORAXUJCRFW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)O

Origin of Product

United States

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